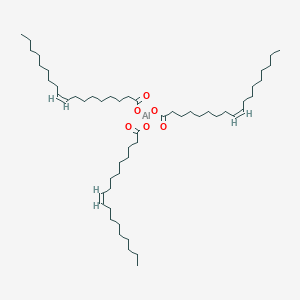
Aluminiumoleat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminiumoleat, also known as aluminum oleate, is a chemical compound formed by the reaction of aluminum with oleic acid. It is an organometallic compound that belongs to the class of long-chain fatty acids. This compound is known for its unique properties, including its ability to act as a surfactant, emulsifier, and stabilizer in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminiumoleat can be synthesized through the thermal decomposition of aluminum oleate using oleic acid as a stabilizing agent . The process involves heating aluminum oleate to high temperatures, leading to the formation of aluminum oxide nanoparticles. Another method involves the ion exchange process, where alkali or alkaline earth metal oleate is mixed with a metal inorganic compound in a solvent containing both water and oil phases. The mixture is heated, stirred, and reacted to form a layered mixed solution, which is then separated to obtain high-purity aluminum oleate .
Industrial Production Methods: The industrial production of this compound typically involves the optimization of reaction processes and synthesis conditions to achieve high-purity products. The ion exchange method is commonly used due to its cost-effectiveness, environmental friendliness, and ease of industrialization .
Chemical Reactions Analysis
Types of Reactions: Aluminiumoleat undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the thermal decomposition of aluminum oleate, which leads to the formation of aluminum oxide nanoparticles .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oleic acid, aluminum salts, and various solvents. The reactions often require high temperatures and controlled environments to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound include aluminum oxide nanoparticles, which have unique physical and chemical properties that make them valuable in various applications .
Scientific Research Applications
Aluminiumoleat has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a precursor for the synthesis of aluminum oxide nanoparticles, which are important in catalysis, coatings, and catalyst support for high-temperature applications . In biology and medicine, aluminum oxide nanoparticles derived from this compound are used in drug delivery systems, biomedical imaging, biosensing, and tissue engineering . In industry, this compound is used as a surfactant, emulsifier, and stabilizer in various formulations .
Mechanism of Action
The mechanism of action of aluminiumoleat involves its ability to interact with various molecular targets and pathways. In the case of aluminum oxide nanoparticles, the mechanism includes the formation of a stable structure that can interact with biological molecules, enhancing their delivery and effectiveness . The compound’s surfactant properties allow it to stabilize emulsions and improve the dispersion of particles in various formulations .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to aluminiumoleat include other metal oleates, such as sodium oleate, calcium oleate, and magnesium oleate. These compounds share similar properties and applications but differ in their specific metal components and resulting properties .
Uniqueness: this compound is unique due to its ability to form aluminum oxide nanoparticles upon thermal decomposition, which have distinct physical and chemical properties. These nanoparticles are highly valued in various scientific and industrial applications, making this compound a versatile and important compound .
Properties
Molecular Formula |
C54H99AlO6 |
|---|---|
Molecular Weight |
871.3 g/mol |
IUPAC Name |
bis[[(Z)-octadec-9-enoyl]oxy]alumanyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/3C18H34O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*10-9-; |
InChI Key |
IKCOOALACZVGLI-GNOQXXQHSA-K |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Al](OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Al](OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-ethoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12051169.png)
![6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051180.png)
![(Z)-N'-hydroxy-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12051183.png)
![(Z)-N'-Hydroxy-4'-methyl-[1,1'-biphenyl]-2-carboximidamide](/img/structure/B12051188.png)
![6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoic acid](/img/structure/B12051194.png)
![[2-[(E)-[[2-(2-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12051195.png)
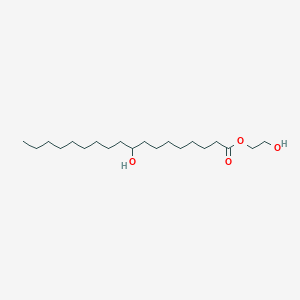
![ethyl (2E)-7-methyl-2-(4-nitrobenzylidene)-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051202.png)

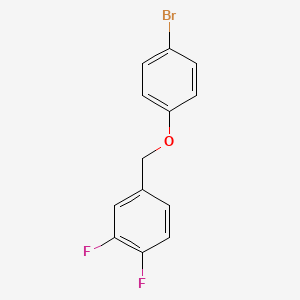
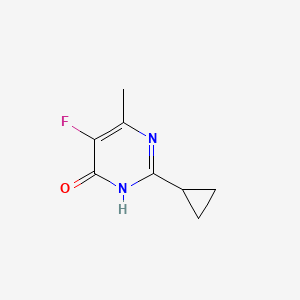
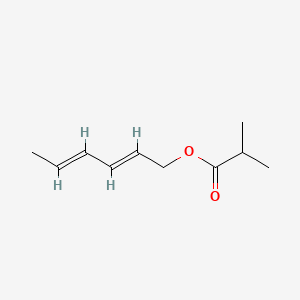
![(5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051216.png)
